An In-depth Technical Guide to the Physical and Chemical Properties of 1-Methylpyrrolidine
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Methylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpyrrolidine, also known as N-methylpyrrolidine, is a saturated heterocyclic amine that serves as a versatile building block and solvent in organic synthesis. Its unique structural and electronic properties make it a valuable reagent in the preparation of various compounds, including pharmaceutical intermediates and ionic liquids. This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-methylpyrrolidine, complete with detailed experimental methodologies and graphical representations of key synthetic workflows.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of 1-methylpyrrolidine are summarized below. These properties are crucial for its handling, application in reactions, and for the development of new synthetic methodologies.
Physical Properties
The physical properties of 1-methylpyrrolidine determine its behavior in various laboratory and industrial settings. Key quantitative data are presented in Table 1 for easy reference.
Table 1: Physical Properties of 1-Methylpyrrolidine
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₁N | [1][2] |
| Molecular Weight | 85.15 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Odor | Amine-like, stench | |
| Boiling Point | 76 - 81 °C | |
| Melting Point | -80 to -90 °C | |
| Density | 0.800 - 0.819 g/mL at 20 °C | |
| Solubility | Freely soluble in water, alcohol, and ether | |
| Vapor Pressure | 100 mmHg at 20 °C | |
| Refractive Index (n20/D) | 1.425 | |
| Flash Point | -18 °C (closed cup) | |
| logP (Octanol/Water Partition Coefficient) | 1.1 |
Chemical Properties
The chemical behavior of 1-methylpyrrolidine is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts basic and nucleophilic characteristics.
Table 2: Chemical Properties and Spectral Data of 1-Methylpyrrolidine
| Property | Value/Description | Reference(s) |
| CAS Number | 120-94-5 | |
| IUPAC Name | 1-methylpyrrolidine | |
| SMILES | CN1CCCC1 | |
| InChIKey | AVFZOVWCLRSYKC-UHFFFAOYSA-N | |
| Basicity (pKa of conjugate acid) | 10.3 | |
| Reactivity | Acts as a base and a nucleophile. Reacts with acids to form salts and with electrophiles (e.g., alkyl halides) to form quaternary ammonium salts. | |
| ¹H NMR | Spectra available, showing characteristic peaks for the methyl and methylene protons. | |
| ¹³C NMR | Spectra available, with distinct signals for the carbon atoms in the pyrrolidine ring and the methyl group. | |
| IR Spectrum | Infrared spectra show characteristic C-H and C-N stretching and bending vibrations. | |
| Mass Spectrum | Mass spectrometry data is available for structural confirmation. |
Experimental Protocols
Detailed methodologies for the determination of key physical properties and for the synthesis and analysis of 1-methylpyrrolidine are outlined below.
Determination of Boiling Point (Based on ASTM D1120)
The boiling point of 1-methylpyrrolidine can be determined using a method adapted from the ASTM D1120 standard for engine coolants, which is suitable for pure liquid compounds.
Methodology:
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Apparatus: A short-neck, round-bottom flask (100 mL), a water-cooled reflux condenser, a calibrated thermometer, boiling chips, and a heating mantle are required.
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Procedure:
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Add 60 mL of 1-methylpyrrolidine and a few boiling chips to the flask.
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Assemble the apparatus with the condenser in a vertical position and the thermometer bulb immersed in the vapor phase, just below the side arm of the condenser.
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Heat the flask gently with the heating mantle to bring the liquid to a boil.
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Adjust the heating rate to maintain a steady reflux.
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Record the temperature at which the vapor temperature remains constant. This is the observed boiling point.
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Correct the observed boiling point for atmospheric pressure.
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Determination of Density (Based on ASTM D4052)
The density of 1-methylpyrrolidine can be accurately measured using a digital density meter, following the principles outlined in ASTM D4052.
Methodology:
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Apparatus: A digital density meter with an oscillating U-tube and a temperature-controlled cell.
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Procedure:
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Calibrate the instrument with dry air and deionized water at the desired temperature (e.g., 20 °C).
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Inject a small, bubble-free aliquot of 1-methylpyrrolidine into the sample cell.
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Allow the temperature of the sample to equilibrate.
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The instrument measures the oscillation period of the U-tube containing the sample and calculates the density.
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Perform the measurement in triplicate and report the average value.
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Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of 1-methylpyrrolidine in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS).
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
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Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy:
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Sample Preparation (Neat Liquid): Place a drop of neat 1-methylpyrrolidine between two polished salt plates (e.g., NaCl or KBr) to form a thin film.
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Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
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Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Synthesis Workflows
1-Methylpyrrolidine can be synthesized through various methods. Two common laboratory-scale procedures are presented below as logical workflows.
Synthesis of 1-Methylpyrrolidine via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction provides a straightforward method for the methylation of primary or secondary amines. In this case, pyrrolidine is methylated to 1-methylpyrrolidine.
Caption: Workflow for the synthesis of 1-methylpyrrolidine via the Eschweiler-Clarke reaction.
Synthesis of 1-Methylpyrrolidine from 1,4-Dihalobutane
A common industrial and laboratory method involves the reaction of a 1,4-dihalobutane with methylamine.
